5,5',6,6'-Tetrahydroxy-3,3,3',3'-Tetramethyl-1,1'-Spirobisindane

描述

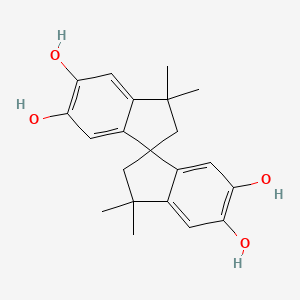

5,5',6,6'-Tetrahydroxy-3,3,3',3'-Tetramethyl-1,1'-Spirobisindane (CAS: 312934-03-5) is a spirocyclic monomer featuring two indane units connected via a central spiro carbon. Its rigid, contorted structure arises from the ortho-hydroxyl groups and methyl substituents, which prevent efficient packing, creating intrinsic microporosity when polymerized . This compound is a cornerstone in synthesizing Polymers of Intrinsic Microporosity (PIMs), particularly PIM-1, due to its commercial availability and reactivity with fluorinated aromatic nitriles like tetrafluoroterephthalonitrile (TFTPN) .

属性

IUPAC Name |

1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5',6,6'-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8,22-25H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFMQEVZKZVAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CC(C3=CC(=C(C=C32)O)O)(C)C)C4=CC(=C(C=C41)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058806 | |

| Record name | 1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-08-7 | |

| Record name | 5,5′,6,6′-Tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-16787 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 77-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 77-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-1,1'-spirobi[1H-indene]-5,5',6,6'-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,3′,3′-Tetramethyl-1,1′-spirobi[indan]-5,5′,6,6′-tetrol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQV6E6TUQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Catalytic Bis-Cyclization Using Heteropoly Acids

The spirobiindane skeleton is efficiently constructed via bis-cyclization of 1,5-diaryl-3-pentanones catalyzed by heteropoly acids (HPAs). Tungstophosphoric acid ($$H3PW{12}O_{40}$$) has emerged as the most effective catalyst, achieving yields up to 91% under optimized conditions (Table 1). The reaction proceeds in toluene under reflux, with the HPA facilitating dual Friedel-Crafts alkylation to form the spiro center.

Table 1: Optimization of Bis-Cyclization Conditions for Spirobiindane Synthesis

| Entry | Catalyst (mmol) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | $$H3PW{12}O_{40}$$ (2.0) | Toluene | Reflux | 6 | 87 |

| 2 | $$H3PW{12}O_{40}$$ (1.5) | Toluene | Reflux | 6 | 91 |

| 3 | $$H3PW{12}O_{40}$$ (1.5) | Xylene | Reflux | 6 | 61 |

| 4 | $$H3PMo{12}O_{40}$$ (1.5) | Toluene | Reflux | 6 | 83 |

Substrate scope studies demonstrate tolerance for electron-donating and withdrawing groups (e.g., methoxy, bromo), though steric hindrance from substituents like methyl groups necessitates prolonged reaction times. For 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane, the starting 1,5-diaryl-3-pentanone would require pre-installed methyl groups at positions corresponding to the final 3,3,3',3'-locations and protected hydroxyls (e.g., as methoxy groups) at 5,5',6,6'-positions. Post-cyclization deprotection via boron tribromide ($$BBr_3$$) could then yield the target tetraol.

Hydroxyl Group Protection and Purification Strategies

Protection with Ethyl Chloroformate

Once the spirobiindane core is synthesized, hydroxyl groups are often protected to enhance solubility and stability. A patented method employs ethyl chloroformate as a protecting agent, reacting with the tetraol in anhydrous tetrahydrofuran (THF) at 30°C for 4 hours. This step converts hydroxyls to ethyl carbonate groups, enabling efficient purification via crystallization.

Key Process Parameters:

Alternative Protection with Benzoyl Chloride

Substituting ethyl chloroformate with benzoyl chloride under reflux conditions (100°C, 5 hours) forms tetrabenzoate derivatives. While this method offers comparable purity (>98%), the higher temperature risks side reactions, making ethyl chloroformate preferable for heat-sensitive substrates.

Direct introduction of hydroxyl groups onto pre-formed spirobiindanes remains underexplored. Theoretical approaches include:

- Electrophilic Aromatic Substitution: Nitration followed by reduction and diazotization, though regioselectivity issues may arise due to the compound’s symmetry.

- Directed Ortho-Metalation: Using directing groups (e.g., sulfonamides) to install hydroxyls, but this requires multi-step functionalization.

Current literature favors the bis-cyclization route with pre-functionalized starting materials over post-synthetic hydroxylation due to superior regiocontrol.

Industrial-Scale Considerations

Catalyst Recovery and Reuse

Heteropoly acids like $$H3PW{12}O_{40}$$ are recoverable via filtration, with studies showing consistent activity over three cycles (yield drop: 91% → 87% → 84%). This reusability enhances cost-efficiency for large-scale production.

Environmental Impact

The use of toluene as a solvent poses sustainability concerns. Alternatives like cyclopentyl methyl ether (CPME) show promise in preliminary trials, offering comparable yields (85–89%) with lower toxicity.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Bis-Cyclization + Deprotection | 85–91 | >95 | High | Moderate (toluene) |

| Direct Protection | 84–98 | >98 | Moderate | Low (THF recyclable) |

化学反应分析

This compound undergoes various types of chemical reactions, including:

Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation and other substitution reactions are common, often using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Polymer Science

One of the primary applications of TTSBI is in the synthesis of polymers, particularly those with intrinsic microporosity.

TTSBI is also utilized in the preparation of brominated derivatives. For example, it can be brominated to form 4,7,4',7'-tetrabromo-3,3,3',3'-tetramethyl-2,3,2',3'-tetrahydro-[1,1']spirobiindene-5,6,5',6'-tetraol. This process involves the use of bromine and is significant for creating compounds with enhanced properties for specific applications .

Material Science

In material science, TTSBI's structural properties make it a candidate for developing advanced materials with specific mechanical and thermal characteristics.

Applications in Coatings

TTSBI-based polymers have been investigated for use in coatings due to their potential for high thermal stability and resistance to chemical degradation. The incorporation of TTSBI into polymer matrices can enhance the durability and performance of coatings used in various industrial applications.

Health and Safety Considerations

When handling TTSBI and its derivatives, appropriate safety measures should be taken due to potential health hazards associated with chemical exposure. Proper laboratory protocols must be followed to ensure safe handling and disposal.

作用机制

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it inhibits the strand-transfer activity with an IC50 value of 200 µM . The DNA relaxation activity of topoisomerase is monitored by gel electrophoresis, while DNA cleavage and religation activities are monitored using a microtiter assay .

相似化合物的比较

Comparison with Structurally Similar Compounds

Derivatives with Modified Substituents

7,7′-Dimethyl-5,5′,6,6′-Tetrahydroxy-3,3,3′,3′-Tetramethyl-1,1′-Spirobisindane (DMTTSBI)

- Structure : Additional methyl groups at the 7 and 7′ positions compared to TTSBI .

- Synthesis : Prepared via bromination of 3-methylcatechol followed by spirocyclization .

- Impact : Enhanced hydrophobicity and altered reactivity for thermal cross-linking applications, improving membrane stability .

6,6′-Dimethoxy-3,3,3′,3′-Tetramethyl-1,1′-Spirobisindane

- Structure : Methoxy (-OCH₃) groups replace hydroxyls at the 6 and 6′ positions .

- Synthesis : Methylation of TTSBI derivatives .

- Used as intermediates for bromination/amination .

5,5′-Dibromo-6,6′-Dimethoxy-3,3,3′,3′-Tetramethyl-1,1′-Spirobisindane

- Structure : Bromine atoms at the 5 and 5′ positions, enabling Suzuki coupling for functionalized polymers .

- Applications : Precursor for introducing amine or boronate groups, expanding use in mixed-matrix membranes .

Anthracene Maleimide Derivatives

Imide-Based Monomers

生物活性

5,5',6,6'-Tetrahydroxy-3,3,3',3'-Tetramethyl-1,1'-Spirobisindane (commonly referred to as TTSB) is a synthetic organic compound with the molecular formula C21H24O4 and a molecular weight of 340.41 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

- Molecular Formula : C21H24O4

- Molecular Weight : 340.41 g/mol

- CAS Number : 77-08-7

- Appearance : White to greenish-brown powder or crystals

- Purity : Minimum 96% (HPLC) .

Antioxidant Properties

Research indicates that TTSB exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress and related diseases.

- Mechanism of Action : TTSB's structure allows it to donate electrons to free radicals, effectively neutralizing them and preventing cellular damage.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that TTSB can induce apoptosis in various cancer cell lines. This property suggests a potential role in cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Increased reactive oxygen species |

Anti-inflammatory Activity

TTSB has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases.

Case Studies

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of TTSB using DPPH and ABTS assays.

- Findings : TTSB demonstrated a strong ability to scavenge free radicals, comparable to well-known antioxidants like ascorbic acid.

-

Cytotoxicity in Cancer Research :

- Objective : To assess the cytotoxic effects of TTSB on various cancer cell lines.

- Findings : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.

Safety and Toxicology

While TTSB shows promise as a therapeutic agent, safety assessments are crucial. Preliminary studies indicate that it may cause skin and eye irritation upon contact, necessitating caution during handling .

| Hazard Statement | Precautionary Measures |

|---|---|

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5,5',6,6'-Tetrahydroxy-3,3,3',3'-Tetramethyl-1,1'-Spirobisindane, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of substituted indanone derivatives. Key parameters include solvent choice (e.g., ethanol or methanol for solubility ), reaction temperature (60–80°C), and catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid). Post-synthesis, purity optimization requires HPLC analysis (>96% purity threshold ) with C18 columns and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid). Recrystallization in ethanol/water mixtures improves crystallinity .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6) confirm the spirocyclic structure and hydroxyl group positions. Peaks at δ 1.3–1.5 ppm (tetramethyl groups) and δ 5.5–6.0 ppm (hydroxy protons) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 341.175 (calculated for C₂₁H₂₅O₄⁺: 341.175) validates molecular weight .

- X-ray Diffraction : Single-crystal XRD reveals bond angles and dihedral deviations in the spiro center, confirming steric hindrance from methyl groups .

Advanced Research Questions

Q. How can solubility limitations of this compound in polar solvents be addressed for aqueous-phase applications?

- Methodological Answer : The compound exhibits low solubility in water (<0.1 mg/mL) due to hydrophobic tetramethyl groups . Strategies include:

- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance solubility without destabilizing the spiro structure .

- Derivatization : Introduce sulfonate or phosphate groups at hydroxyl positions to improve hydrophilicity, monitored by TLC and FTIR .

- Nanoformulation : Encapsulate in liposomes (size 100–200 nm via dynamic light scattering) for controlled release in biological assays .

Q. What computational methods are suitable for predicting the reactivity of this compound in oxidation studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* level) to predict electron transfer behavior. The compound’s HOMO (-5.8 eV) suggests susceptibility to oxidation at the hydroxyl groups .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to model aggregation tendencies .

- COMSOL Multiphysics : Couple reaction kinetics with diffusion models to optimize oxidation conditions (e.g., O₂ partial pressure, temperature gradients) .

Q. How can conflicting data on the compound’s thermal stability be resolved?

- Methodological Answer : Reported melting points vary (260–300°C vs. 561°C ). Resolve discrepancies via:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset under nitrogen (heating rate 10°C/min). A sharp mass loss at 260–300°C indicates melting, while residual mass at 500°C suggests carbonization .

- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks correlated with phase transitions. Multiple endotherms may indicate polymorphic forms .

Q. What experimental designs are effective for studying its role as a ligand in coordination chemistry?

- Methodological Answer :

- Factorial Design : Vary pH (4–10), metal ion concentration (e.g., Fe³⁺, Cu²⁺), and ligand/metal ratios (1:1 to 1:4) to optimize complex stability .

- Spectrophotometric Titration : Monitor UV-Vis absorbance shifts (e.g., λₘₐₓ 280 nm for ligand-to-metal charge transfer) to determine binding constants .

- Electrochemical Analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) identifies redox-active metal-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。